
2-(Allylamino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Allylamino)acetamide is an organic compound that belongs to the class of amides It features an allylamine group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allylamino)acetamide can be achieved through several methods. One common approach involves the reaction of allylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction typically proceeds as follows: [ \text{Allylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Allylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may involve the use of alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Allylamino)acetamide involves its interaction with specific molecular targets. The allylamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The acetamide moiety may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Acetamide: A simpler amide with a similar acetamide moiety but lacking the allylamine group.
N-Allylacetamide: Similar structure but with different substitution patterns on the nitrogen atom.
Allylamine: Contains the allylamine group but lacks the acetamide moiety.
Uniqueness: 2-(Allylamino)acetamide is unique due to the presence of both the allylamine and acetamide functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
57466-69-0 |
|---|---|
Fórmula molecular |
C5H10N2O |
Peso molecular |
114.15 g/mol |
Nombre IUPAC |
2-(prop-2-enylamino)acetamide |
InChI |
InChI=1S/C5H10N2O/c1-2-3-7-4-5(6)8/h2,7H,1,3-4H2,(H2,6,8) |
Clave InChI |
NMEHIEZLKLETBJ-UHFFFAOYSA-N |
SMILES canónico |
C=CCNCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



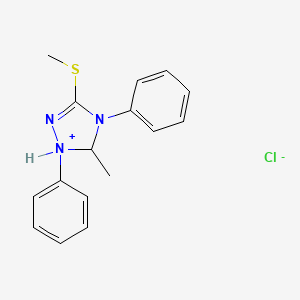
![Benzoic acid;[fluoro(dimethyl)silyl]methanol](/img/structure/B14627850.png)
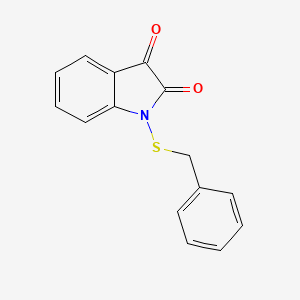

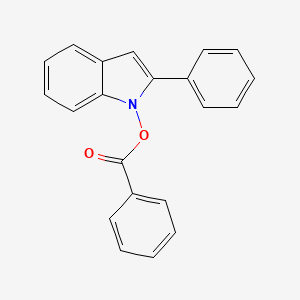

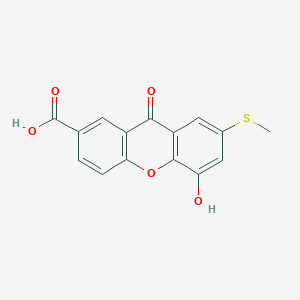
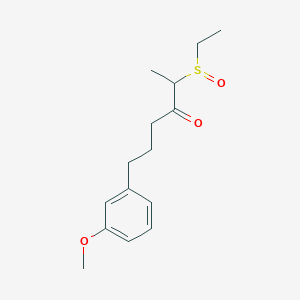
![3-[(Methylsulfanyl)methyl][1,1'-biphenyl]-2-amine](/img/structure/B14627878.png)
![1-[1-Heptyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14627880.png)
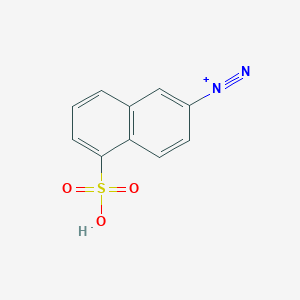

![Methanesulfonic acid, [(4-chlorophenyl)amino]-](/img/structure/B14627895.png)
